molecular formula C19H16O3 B606773 Coumatetralyl CAS No. 5836-29-3

Coumatetralyl

Cat. No.: B606773
CAS No.: 5836-29-3
M. Wt: 292.33
InChI Key: ULSLJYXHZDTLQK-UHFFFAOYSA-N
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Description

Coumatetralyl is a chemical compound belonging to the class of 4-hydroxycoumarin derivatives. It is primarily used as an anticoagulant rodenticide. The compound is known for its ability to inhibit the synthesis of vitamin K-dependent clotting factors, making it effective in controlling rodent populations .

Mechanism of Action

Target of Action

Coumatetralyl is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . Its primary target is the Vitamin K cycle, which plays a crucial role in the blood clotting mechanism .

Mode of Action

This compound acts as an anti-vitamin K (AVK) agent . It disrupts the normal blood clotting mechanisms by inhibiting the Vitamin K epoxide reductase, an enzyme that is essential for the recycling of Vitamin K . This inhibition prevents the regeneration of active Vitamin K, thereby impairing the formation of Vitamin K-dependent clotting factors II, VII, IX, and X, and proteins C and S .

Biochemical Pathways

The disruption of the Vitamin K cycle by this compound leads to a deficiency of Vitamin K-dependent clotting factors in the blood . This deficiency affects the coagulation pathway, resulting in an increased bleeding tendency. If the exposure to this compound continues for several days, the product becomes more toxic .

Pharmacokinetics

This compound is rapidly metabolized, and its toxicity is relatively low after one exposure . It must be constantly present in the bloodstream for more than one to two days to be highly toxic . A terminal half-life of at least 81 days for this compound in blood has been estimated , which is longer than previously reported in other species .

Result of Action

The result of this compound’s action is an increased bleeding tendency, which can eventually lead to profuse haemorrhage and death . The onset of symptoms may be delayed for several days after exposure .

Action Environment

This compound is commonly used with grains and other cereals as a rodent poison . It may be moderately persistent in soil systems and aquatic systems under certain conditions . It is moderately mobile, so there is some risk it may leach to groundwater, but its pattern of use will mitigate most risk .

Biochemical Analysis

Biochemical Properties

Coumatetralyl, as a vitamin K antagonist, interferes with the action of Vitamin K, a critical component in the biochemical reactions leading to blood clot formation. It inhibits the enzymes responsible for the synthesis of Vitamin K dependent clotting factors in the liver. This interaction between this compound and these enzymes disrupts the normal clotting process, leading to an anticoagulant effect .

Cellular Effects

The primary cellular effect of this compound is the disruption of normal blood clotting processes. By inhibiting the synthesis of Vitamin K dependent clotting factors, this compound affects the function of platelets, the cells responsible for initiating the clotting process. This can lead to prolonged bleeding times and an increased risk of bleeding .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is responsible for reducing Vitamin K epoxide to its active form, which is a necessary cofactor for the synthesis of clotting factors. By inhibiting this enzyme, this compound prevents the synthesis of these clotting factors, leading to its anticoagulant effect .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are dependent on the duration of exposure and the concentration of the compound. Over time, continued exposure to this compound can lead to a cumulative anticoagulant effect, as the inhibited clotting factors are slowly depleted and not replaced due to the action of the compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. Lower doses may result in prolonged clotting times without overt signs of bleeding. At higher doses, this compound can cause significant bleeding and hemorrhage, which can be fatal .

Transport and Distribution

Once absorbed, this compound is distributed throughout the body via the bloodstream. It is able to cross cell membranes and accumulate within cells, particularly in the liver where it exerts its effects .

Subcellular Localization

Within cells, this compound is likely to be found in the endoplasmic reticulum, the site of synthesis for the clotting factors it inhibits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coumatetralyl can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with 1-tetralone. The reaction typically requires acidic or basic catalysts to facilitate the condensation reaction. The intermediate product is then subjected to further reactions to yield the final compound .

Industrial Production Methods: In industrial settings, this compound is produced by Bayer Environmental Science at Bayer AG site in Uerdingen, Germany. The production involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Coumatetralyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted coumarin compounds .

Scientific Research Applications

Coumatetralyl has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Coumatetralyl is unique in its moderate potency and relatively short duration of action compared to other anticoagulant rodenticides. This makes it suitable for use in situations where a rapid but controlled anticoagulant effect is desired .

Properties

IUPAC Name

4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one
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InChI

InChI=1S/C19H16O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14,20H,5,7,10H2
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InChI Key

ULSLJYXHZDTLQK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C4OC3=O)O
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Molecular Formula

C19H16O3
Record name COUMATETRALYL
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DSSTOX Substance ID

DTXSID8041799
Record name Coumatetralyl
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Molecular Weight

292.3 g/mol
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Physical Description

Yellowish-white crystalline powder; colorless when pure; odorless. This material is used as a rodenticide, functioning as an anticoagulant that does not induce bait-shyness. (EPA, 1998), Yellowish-white odorless solid; Colorless when pure; [CAMEO] Colorless powder; [MSDSonline]
Record name COUMATETRALYL
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Solubility

In water, 425 mg/L at 20 °C and pH 7, Soluble in alcohols and acetone; slightly soluble in benzene, toluene, and diethyl ether., SOL IN DIL ALKALI & MOST ORG SOLVENTS, Practically insoluble in benzene, moderately soluble in alcohols, and readily soluble acetone and dioxane. The sodium salt is fully soluble in water., For more Solubility (Complete) data for COUMATETRALYL (6 total), please visit the HSDB record page.
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Vapor Pressure

8.5X10-6 mPa /6.38X10-11 mm Hg/ at 20 °C
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Color/Form

Colorless crystals

CAS No.

5836-29-3
Record name COUMATETRALYL
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Record name Coumatetralyl
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Melting Point

349 °F (EPA, 1998), 172-176 °C, Yellowish crystals. MP: 166-172 °C /Technical/
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Record name COUMATETRALYL
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